Ethyl henicosa-6,9,12,15,18-pentaynoate
Description
Ethyl henicosa-6,9,12,15,18-pentaenoate (CAS: 131775-86-5) is a synthetic ethyl ester derivative of heneicosapentaenoic acid (HPA). Its chemical structure comprises a 21-carbon chain with five cis-configured double bonds at positions 6, 9, 12, 15, and 18, esterified with an ethyl group. The molecular formula is C₂₃H₃₆O₂, and it has a molecular weight of 344.5 g/mol . This compound is primarily used as a reference standard in analytical method development, quality control (QC), and commercial production of eicosapentaenoic acid (EPA)-related pharmaceuticals .
Properties
CAS No. |
1797103-56-0 |
|---|---|
Molecular Formula |
C23H26O2 |
Molecular Weight |
334.459 |
IUPAC Name |
ethyl henicosa-6,9,12,15,18-pentaynoate |
InChI |
InChI=1S/C23H26O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-4-2/h3-4,7,10,13,16,19-22H2,1-2H3 |
InChI Key |
UIROVOZWGWFSJE-UHFFFAOYSA-N |
SMILES |
CCC#CCC#CCC#CCC#CCC#CCCCCC(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Heneicosapentaenoic Acid (Free Acid Form)
- CAS : 24257-10-1
- Molecular Formula : C₂₁H₃₂O₂
- Molecular Weight : 316.48 g/mol
- Structural Features : Same 21-carbon backbone with five cis double bonds but lacks the ethyl ester group.
- Key Differences :
Eicosapentaenoic Acid Ethyl Ester (EPA-EE)
- CAS : 86227-47-6 (common EPA-EE)
- Molecular Formula : C₂₂H₃₂O₂
- Molecular Weight : 330.5 g/mol
- Structural Features : 20-carbon chain with five cis double bonds (positions 5, 8, 11, 14, 17) and an ethyl ester.
- Key Differences: Shorter chain length (C20 vs. C21) and distinct double bond positioning. EPA-EE is widely used in cardiovascular therapeutics (e.g., Vascepa®), while Ethyl henicosa-pentaenoate serves as an impurity standard in EPA manufacturing .
6,9,12,15,18-Heneicosapentaynoic Acid Ethyl Ester
- CAS : 1797103-56-0
- Molecular Formula : C₂₃H₃₄O₂
- Molecular Weight : 342.5 g/mol
- Structural Features: Replaces double bonds with triple bonds (pentaynoate) at the same positions.
- Key Differences: Triple bonds increase rigidity and reactivity, making it less stable than the pentaenoate. Primarily used in synthetic organic chemistry research rather than biological applications .
Tetracosapentaenoic Acid (24:5n-6)
- CAS: Not specified (natural derivative)
- Molecular Formula : C₂₄H₃₈O₂
- Molecular Weight : 358.5 g/mol
- Structural Features : 24-carbon chain with five cis double bonds (positions 6, 9, 12, 15, 18).
- Key Differences: Longer chain length alters physical properties (e.g., higher melting point). Found naturally in octocorals, whereas Ethyl henicosa-pentaenoate is synthetic .
Data Table: Structural and Functional Comparison
Key Research Findings
- Reactivity: Ethyl henicosa-pentaenoate’s double bonds make it susceptible to oxidation, necessitating storage under inert conditions. In contrast, the pentaynoate analog’s triple bonds confer higher thermal stability .
- Bioavailability : Ethyl esters generally exhibit better absorption in pharmaceuticals compared to free fatty acids, as seen in EPA-EE’s clinical success .
- Natural vs. Synthetic: Tetracosapentaenoic acid (24:5n-6) is biosynthesized in marine organisms, while Ethyl henicosa-pentaenoate is synthetically derived for industrial use .
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